N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-substituted phenyl ring, a dichloropyridinyl group, and a formamidoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide typically involves multiple steps:
Formation of the Bromo-Substituted Phenyl Intermediate: This step involves the bromination of 2-methylphenyl using bromine or a brominating agent under controlled conditions.
Synthesis of the Dichloropyridinyl Intermediate: The dichloropyridinyl group can be synthesized through chlorination of pyridine derivatives using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: The final step involves coupling the bromo-substituted phenyl intermediate with the dichloropyridinyl intermediate in the presence of a formamidoacetamide moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide: can be compared with other amide compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2,6-dichloro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2N3O2/c1-9-7-10(17)3-5-12(9)20-14(23)8-22(2)16(24)11-4-6-13(18)21-15(11)19/h3-7H,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAEUUJNFHBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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